![molecular formula C12H19N3O4 B14746496 1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)
1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Deoxy-5’-N,N-dimethylaminothymidine is a purine nucleoside analog known for its broad antitumor activity. This compound is particularly effective in targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .
Méthodes De Préparation
The synthesis of 5’-Deoxy-5’-N,N-dimethylaminothymidine involves several steps, typically starting with the modification of thymidine. The reaction conditions often include the use of dimethylamine and other reagents to achieve the desired chemical structure. Industrial production methods are not extensively documented, but laboratory synthesis usually involves standard nucleoside modification techniques .
Analyse Des Réactions Chimiques
5’-Deoxy-5’-N,N-dimethylaminothymidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, resulting in substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
5’-Deoxy-5’-N,N-dimethylaminothymidine has several scientific research applications:
Chemistry: Used as a nucleoside analog in various chemical studies.
Biology: Employed in cell cycle and DNA damage research.
Medicine: Investigated for its antitumor properties, particularly in treating lymphoid malignancies.
Industry: Utilized in the development of nucleoside-based drugs and other therapeutic agents.
Mécanisme D'action
The compound exerts its effects by inhibiting DNA synthesis and inducing apoptosis. It targets specific molecular pathways involved in cell cycle regulation and DNA repair, making it effective against certain types of cancer cells .
Comparaison Avec Des Composés Similaires
5’-Deoxy-5’-N,N-dimethylaminothymidine is unique among purine nucleoside analogs due to its specific modifications. Similar compounds include:
- 5’-Deoxy-5’-N-methylaminothymidine
- 5’-Deoxy-5’-N,N-diethylaminothymidine
- 5’-Deoxy-5’-N,N-dimethylaminouridine
These compounds share structural similarities but differ in their specific chemical modifications and biological activities .
Propriétés
Formule moléculaire |
C12H19N3O4 |
|---|---|
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H19N3O4/c1-7-5-15(12(18)13-11(7)17)10-4-8(16)9(19-10)6-14(2)3/h5,8-10,16H,4,6H2,1-3H3,(H,13,17,18)/t8-,9+,10+/m0/s1 |
Clé InChI |
NKEKBCKCQPUHLT-IVZWLZJFSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN(C)C)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


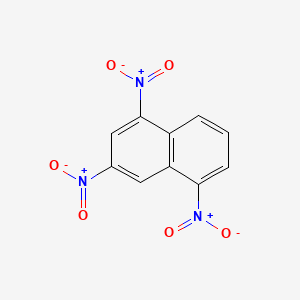

![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)

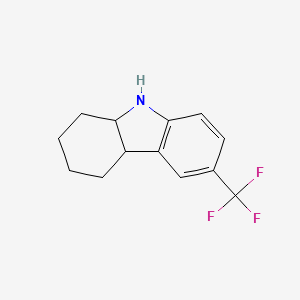
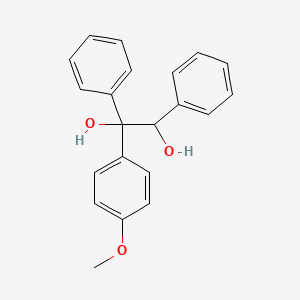
![1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746458.png)
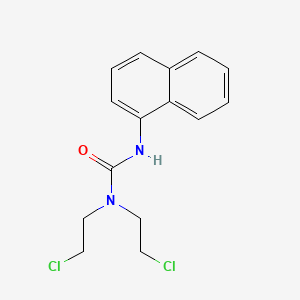

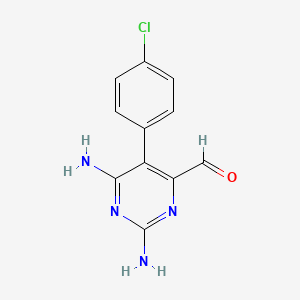

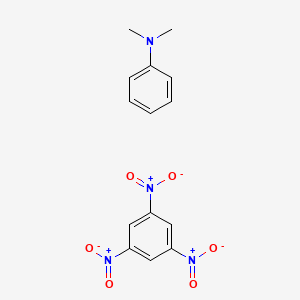
![(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid](/img/structure/B14746489.png)

